Chroman-3-carbonyl chloride

Description

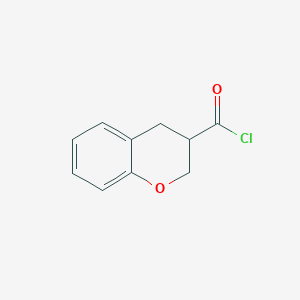

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYMIZHFYTWMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383681 | |

| Record name | Chroman-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115822-58-7 | |

| Record name | Chroman-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Nomenclature Within Benzopyran Systems

Chroman-3-carbonyl chloride belongs to the benzopyran family, a class of bicyclic heterocyclic compounds. Its core structure is the chroman ring system, which is chemically known as 3,4-dihydro-2H-1-benzopyran. nih.gov This foundational structure consists of a benzene (B151609) ring fused to a pyran ring. The "3,4-dihydro" prefix indicates the saturation of the bond between carbons 3 and 4 in the pyran ring, distinguishing it from the aromatic chromene and chromone (B188151) systems.

The systematic IUPAC name for this compound is 3,4-dihydro-2H-chromene-3-carbonyl chloride . alfa-chemistry.com The nomenclature pinpoints the key functional groups and their locations on the chroman scaffold. The "-carbonyl chloride" suffix denotes the acyl chloride group (-COCl) attached to the third carbon of the chroman ring. chemguide.co.uk

Table 1: Structural and Identification Data for this compound

| Property | Value |

| IUPAC Name | 3,4-dihydro-2H-chromene-3-carbonyl chloride |

| CAS Number | 115822-58-7 |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| Synonyms | 3,4-Dihydro-2H-1-benzopyran-3-carbonyl chloride, 2H-1-Benzopyran-3-carbonyl chloride, 3,4-dihydro- |

Importance of the Acyl Chloride Functionality in Synthetic Transformations

The acyl chloride group is the cornerstone of chroman-3-carbonyl chloride's synthetic utility. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. chemguide.co.ukfiveable.me This substitution dramatically increases the reactivity of the carbonyl carbon. The high electronegativity of both the oxygen and chlorine atoms pulls electron density away from the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles. chemistrystudent.com

This enhanced reactivity makes acyl chlorides, including this compound, valuable intermediates in organic synthesis. fiveable.mesavemyexams.com They readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, such as alcohols, amines, and water. savemyexams.comsavemyexams.com These reactions are typically addition-elimination mechanisms where the nucleophile adds to the carbonyl group, followed by the elimination of the chloride ion. savemyexams.com

Key synthetic transformations involving the acyl chloride functionality include:

Esterification: Reaction with alcohols to form esters. This is often a more efficient method for ester synthesis compared to using the corresponding carboxylic acid. savemyexams.comsavemyexams.com

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines to form amides. savemyexams.com

Hydrolysis: Reaction with water to form the corresponding carboxylic acid, chroman-3-carboxylic acid. savemyexams.com

The preparation of acyl chlorides themselves is typically achieved by treating the corresponding carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemistrystudent.comsavemyexams.com Due to their high reactivity, especially with water, acyl chlorides are often prepared in situ for immediate use in subsequent reactions. chemistrystudent.comresearchgate.net

Overview of Research Significance Within the Chromane Scaffold

Strategies for the Preparation of Chroman-3-carboxylic Acid Precursors

The creation of the chroman-3-carboxylic acid scaffold can be approached through various synthetic routes, primarily involving the modification of existing chromanone frameworks or the construction of the heterocyclic ring system through cyclization reactions.

One common strategy to obtain chroman-3-carboxylic acids involves the derivatization of chromone (B188151) structures. For instance, chromone-3-carbaldehydes can be synthesized from the corresponding 2-hydroxyacetophenones through Vilsmeier-Haack formylation. semanticscholar.orgresearchgate.net These aldehydes then serve as precursors that can be oxidized to the desired chromone-3-carboxylic acids. A notable method for this oxidation is the Pinnick oxidation, which utilizes sodium chlorite (B76162) and a scavenger like sulfamic acid. semanticscholar.org

In some instances, ring-opening and ring-closure reactions of chromone-3-carboxylic acid itself with various nucleophiles can lead to functionalized chromanone derivatives, highlighting the reactivity of the chromone system. tubitak.gov.trtubitak.gov.trresearchgate.netresearchgate.net For example, the reaction of chromone-3-carboxylic acid with isocyanides and a nucleophile in the presence of a Lewis acid catalyst can produce chroman-4-one-2-carboxamides in a tandem reaction. rsc.orgnih.gov

The construction of the chroman ring system leading to carboxylic acid derivatives can also be achieved through cyclization reactions. One such approach involves the reaction of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with acrylonitrile (B1666552) in the presence of a base like 1,4-diazabicyclo youtube.comyoutube.comyoutube.comoctane (DABCO) to yield 6-methoxy-2H-chromene-3-carbonitrile. rsc.org Subsequent hydrolysis of the nitrile group under basic conditions affords the corresponding 6-methoxy-2H-chromene-3-carboxylic acid. rsc.org While this provides a chromene, further reduction of the double bond would be necessary to obtain the chroman skeleton.

Another strategy involves the visible-light-driven photocatalytic acylarylation of alkenoic acids. researchgate.netnih.gov This metal-free method allows for the synthesis of 3-(arylmethyl)chroman-4-ones from readily available starting materials. researchgate.netnih.govfrontiersin.org Although this method directly yields a chroman-4-one derivative, it demonstrates a modern approach to constructing the core chroman structure which could be adapted for the synthesis of chroman-3-carboxylic acid.

Conversion of Chroman-3-carboxylic Acid to this compound

The transformation of the relatively unreactive carboxylic acid group into a highly electrophilic acyl chloride is a crucial step for subsequent derivatization. numberanalytics.com This is most commonly achieved using chlorinating agents such as thionyl chloride.

The conversion of carboxylic acids to their corresponding acyl chlorides using thionyl chloride (SOCl₂) is a widely employed and effective method. numberanalytics.comchemistrysteps.com In the context of chroman derivatives, chromone-3-carboxylic acid is treated with thionyl chloride, often with heating, to produce chromone-3-carbonyl chloride. semanticscholar.orgresearchgate.netprepchem.com

Procedurally, the reaction often involves refluxing the carboxylic acid in an excess of thionyl chloride. prepchem.com After the reaction is complete, the excess volatile thionyl chloride can be removed by distillation, sometimes under reduced pressure, to yield the acyl chloride. researchgate.net In some procedures, the reaction mixture is diluted with a non-polar solvent like cyclohexane (B81311) and cooled to precipitate the crystalline acyl chloride product. prepchem.com

For sensitive substrates or to increase the reaction rate, catalytic amounts of N,N-dimethylformamide (DMF) or pyridine (B92270) can be added. researchgate.netmasterorganicchemistry.com It is crucial to perform the reaction under anhydrous conditions as acyl chlorides are highly reactive towards water, which would hydrolyze them back to the carboxylic acid. researchgate.net

Table 1: Procedural Variations for the Synthesis of Acyl Chlorides with Thionyl Chloride

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Reagent | Thionyl chloride | Thionyl chloride | Thionyl chloride |

| Substrate | Chromone-3-carboxylic acid | 4-(allyloxy)benzoic acid | General Carboxylic Acid |

| Solvent | None (excess SOCl₂) | Dichloroethane | Dichloromethane |

| Temperature | Reflux | 75 °C | Room Temperature to 60 °C |

| Catalyst | None | None | DMF |

| Work-up | Dilution with cyclohexane, cooling, filtration | Distillation of solvent | Distillation under reduced pressure |

| Reference | prepchem.com | researchgate.net | researchgate.net |

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org The process can be broken down into the following key steps:

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. youtube.comjove.comlibretexts.org

Intermediate Formation: This attack leads to the formation of a protonated acyl chlorosulfite intermediate and the expulsion of a chloride ion. libretexts.orgjove.com This step effectively converts the poor leaving group (-OH) into a much better leaving group (–O-SO-Cl). chemistrysteps.comlibretexts.org

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the acyl chlorosulfite intermediate. youtube.commasterorganicchemistry.com

Product Formation: The tetrahedral intermediate formed in the previous step collapses, reforming the carbonyl double bond and eliminating the leaving group. This leaving group readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion, which combines with the proton from the initial step to form hydrogen chloride (HCl) gas. youtube.comjove.com The formation of these gaseous byproducts helps to drive the reaction to completion. chemistrysteps.com

While thionyl chloride is a common choice, other reagents can also facilitate the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.com These alternatives can be advantageous when dealing with substrates containing sensitive functional groups.

Oxalyl Chloride ((COCl)₂): This is a milder alternative to thionyl chloride. numberanalytics.com The reaction with oxalyl chloride also produces gaseous byproducts (CO, CO₂, and HCl), which simplifies purification. numberanalytics.com It is often used with a catalytic amount of DMF. numberanalytics.com For example, 6-methoxy-2H-chromene-3-carboxylic acid has been converted to its acid chloride using oxalyl chloride and catalytic DMF. rsc.org

Phosphorus Pentachloride (PCl₅): This is another effective, albeit aggressive, reagent for synthesizing acyl chlorides. numberanalytics.comjove.com The reaction produces the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride. numberanalytics.comjove.com The formation of the stable P=O bond in phosphoryl chloride is a strong driving force for this reaction. jove.com

Phosphorus Trichloride (PCl₃): PCl₃ is another phosphorus-based chlorinating agent that can be used for this transformation. chemistrysteps.commasterorganicchemistry.com

Table 2: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Chemical Formula | Byproducts | Notes |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Very common, gaseous byproducts. numberanalytics.comchemistrysteps.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder than SOCl₂, gaseous byproducts. numberanalytics.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective, produces liquid byproduct (POCl₃). numberanalytics.comjove.com |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Another option for chlorination. chemistrysteps.commasterorganicchemistry.com |

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes for valuable chemical intermediates is a cornerstone of green chemistry. While specific literature detailing green synthetic methodologies exclusively for this compound is limited, the principles of green chemistry can be applied to its synthesis by examining eco-friendly approaches for constructing the core chroman ring system and for the conversion of the precursor, chroman-3-carboxylic acid, to the final acyl chloride. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency through methods such as catalysis, the use of alternative reaction media, and solvent-free conditions.

Catalytic and Alternative Energy Approaches

Modern synthetic strategies are moving away from stoichiometric reagents and harsh reaction conditions towards catalytic processes that are more efficient and generate less waste. For the synthesis of the chroman framework, several green catalytic methods have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as accelerated reaction rates, higher yields, and improved energy efficiency compared to conventional heating methods. nsf.govresearchgate.net The synthesis of various chromene and chroman derivatives has been successfully achieved using microwave assistance. rsc.orgorganic-chemistry.orgrsc.org For instance, a novel approach utilizing microwave assistance for alcohol dehydrogenative reactions, catalyzed by manganese (II) and cobalt (II) with chroman-4-one amino ligands, has been developed for synthesizing various heterocyclic compounds, including chromenes. researchgate.netrsc.org Another study reported the Knoevenagel condensation of 3-formyl chromones under microwave-assisted, solvent-free conditions to produce chroman derivatives. rsc.org These methodologies suggest that the construction of the chroman ring, a precursor to this compound, can be significantly optimized under microwave conditions.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction rates, often at ambient temperature and pressure. google.com Ultrasound has been successfully used in the synthesis of 4H-chromene-3-carbonitrile derivatives, demonstrating benefits like energy saving, pollution prevention, and excellent yields. google.comrsc.org The synthesis of coumarin-3-carboxylic acid derivatives, structurally related to the precursor of this compound, has been efficiently achieved using ultrasonic irradiation in green solvents like waste curd water. eurjchem.com This indicates the potential for ultrasound to be a viable green method for synthesizing chroman-3-carboxylic acid.

Photocatalysis: Visible-light photoredox catalysis represents a mild and sustainable method for initiating organic transformations. chemguide.co.uk This approach has been used to synthesize 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones from coumarin-3-carboxylic acids and chromone-3-carboxylic acids through a doubly decarboxylative Giese reaction. rsc.org This highlights a green pathway for modifying the chroman structure at the C-3 position, starting from the corresponding carboxylic acid.

Eco-Friendly Reagents and Reaction Media

The choice of reagents and solvents is critical in green synthesis, aiming to replace toxic and hazardous substances with safer alternatives.

Biocatalysis: Enzymes and whole-cell systems are increasingly used as catalysts in organic synthesis due to their high selectivity, mild operating conditions (aqueous media, ambient temperature), and biodegradability. rsc.org For instance, the enantioselective synthesis of (S)-6-chlorochroman-4-ol has been achieved using a whole-cell biocatalyst (Lactobacillus paracasei), demonstrating an environmentally friendly method for producing chiral chroman precursors. ijret.org Furthermore, biocatalytic methods, such as the hydrolysis of esters by esterases, are well-established for the synthesis of carboxylic acids, suggesting a potential green route to chroman-3-carboxylic acid. researchgate.net

Green Solvents and Catalysts: The use of non-toxic, renewable, and biodegradable solvents is a key principle of green chemistry. Water is an ideal green solvent, and its use in chemical synthesis can enhance reaction rates. rsc.org The synthesis of coumarin-3-carboxylic acids has been demonstrated in water at room temperature, offering a practical and scalable green method. eurjchem.com Additionally, eco-friendly catalysts, such as pyridine-2-carboxylic acid, have been used for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in a water-ethanol mixture, achieving high yields and allowing for catalyst recycling. google.com

Solvent-Free Synthesis

Eliminating the solvent altogether can lead to significant environmental benefits by reducing waste and simplifying purification processes.

Mechanochemistry: Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force (e.g., ball milling), avoids the use of bulk solvents. A solvent-free method for the synthesis of ketones from acyl chlorides and boronic acids has been developed using this technique, showcasing its potential for reactions involving acyl chlorides. nsf.gov

Solvent-Free Chlorination: The conversion of carboxylic acids to acyl chlorides traditionally uses reagents like thionyl chloride, often in a solvent. Green alternatives focus on solvent-free conditions. A patented method describes the preparation of aliphatic acid chlorides using bis(trichloromethyl)carbonate as a chlorinating agent without a solvent, resulting in a simple process with high purity and yield. Another study demonstrated a solvent-free synthesis of malonyl chlorides, which showed higher conversion rates compared to the process using a solvent. ijret.org These approaches could potentially be adapted for the final step in the synthesis of this compound from its carboxylic acid precursor.

The table below summarizes various green chemistry approaches applicable to the synthesis of the chroman scaffold and the conversion to an acyl chloride, which are pertinent to the synthesis of this compound.

| Green Approach | Method | Substrate/Product Type | Key Advantages |

| Alternative Energy | Microwave-Assisted Synthesis | Chromenes, Chroman derivatives | Faster reactions, higher yields, energy efficient. nsf.govresearchgate.netrsc.org |

| Ultrasound-Assisted Synthesis | Chromene & Coumarin (B35378) derivatives | Ambient conditions, improved yields, energy saving. google.comrsc.orgeurjchem.com | |

| Photocatalysis | Substituted Chroman-2/4-ones | Mild conditions, use of visible light. chemguide.co.ukrsc.org | |

| Eco-Friendly Reagents | Biocatalysis | Chiral Chromanols, Carboxylic Acids | High selectivity, mild conditions, biodegradable catalysts. rsc.orgijret.orgresearchgate.net |

| Green Solvents (e.g., Water) | Coumarin-3-carboxylic acids | Non-toxic, enhances reaction rates, sustainable. eurjchem.comrsc.org | |

| Solvent-Free | Mechanochemistry (Ball Milling) | Ketones from Acyl Chlorides | Avoids harmful solvents, short reaction times. nsf.gov |

| Solvent-Free Chlorination | Aliphatic Acyl Chlorides | Reduced waste, simplified process, high yield. ijret.org |

Nucleophilic Acyl Substitution Pathwaysvanderbilt.edulibretexts.org

The primary mode of reactivity for this compound involves nucleophilic acyl substitution. In this two-stage mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. vanderbilt.edu This general pathway allows for the conversion of the highly reactive acyl chloride into more stable derivatives such as amides and esters. The reactivity of the acyl chloride is greater than that of other carboxylic acid derivatives, enabling these transformations to proceed readily. vanderbilt.edu

Aminolysis: Formation of Carboxamides and Related Amine Derivatives

Aminolysis refers to the reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines or hydrazine (B178648), to yield various amide derivatives.

Synthesis of Chroman-3-carboxamides

This compound readily reacts with primary and secondary amines to produce the corresponding N-substituted chroman-3-carboxamides. This reaction is a classic example of nucleophilic acyl substitution, where the amine's nitrogen atom acts as the nucleophile. The process is often conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. arkat-usa.orgchemistry.coach The synthesis of potent Rho kinase (ROCK-II) inhibitors has utilized this pathway, for instance, by reacting (R)-6-methoxychroman-3-carboxylic acid with oxalyl chloride to form the intermediate acid chloride, which is then treated with an appropriate amine to yield the final carboxamide product. rsc.org

Table 1: Synthesis of Chroman-3-carboxamides

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Primary or Secondary Amine | N-substituted Chroman-3-carboxamide |

Reactivity with Hydrazine and Subsequent Hydrazide Formation

The reaction of this compound with hydrazine hydrate (B1144303) (N₂H₄·H₂O) results in the formation of chroman-3-carbohydrazide. uobaghdad.edu.iqgrafiati.comresearchgate.net This transformation follows the nucleophilic acyl substitution mechanism, with hydrazine acting as a potent nitrogen nucleophile. While many documented syntheses start from the corresponding ester (e.g., a chroman methyl ester) and reflux it with hydrazine hydrate in a solvent like ethanol, the higher reactivity of the acyl chloride ensures a more vigorous reaction to yield the same hydrazide product. nih.govukaazpublications.comjocpr.com These carbohydrazides are stable, crystalline solids and serve as crucial building blocks for more complex heterocyclic systems. jocpr.comnih.gov

Synthesis of Schiff Bases from Hydrazide Derivatives

Chroman-3-carbohydrazides are valuable precursors for the synthesis of Schiff bases, also known as azomethines. japsonline.com These compounds are formed through the condensation reaction between the terminal -NH₂ group of the hydrazide and the carbonyl group of an aldehyde or ketone. uobaghdad.edu.iq The reaction is typically catalyzed by a few drops of an acid, such as glacial acetic acid, in a solvent like absolute ethanol, and often requires refluxing for several hours. japsonline.com The resulting Schiff bases contain the characteristic imine (-C=N-) functionality and have been synthesized from a wide variety of aromatic and heteroaromatic aldehydes, leading to a diverse library of chroman-derived compounds. uobaghdad.edu.iqnih.govjocpr.com

Formation of Thiazolidines and Azetidinones from Schiff Bases

The imine bond of the Schiff bases derived from chroman-3-carbohydrazide is susceptible to further cyclization reactions, enabling the synthesis of important four- and five-membered heterocyclic rings.

Thiazolidinones: The cyclocondensation of these Schiff bases with mercaptoacetic acid (thioglycolic acid) in a solvent like dimethylformamide (DMF), often with a catalyst such as anhydrous zinc chloride, yields 4-thiazolidinone (B1220212) derivatives. japsonline.comnih.gov In this reaction, the sulfur atom of mercaptoacetic acid attacks the imine carbon, and subsequent intramolecular condensation forms the five-membered thiazolidinone ring. hueuni.edu.vn

Azetidinones: 2-Azetidinones, also known as β-lactams, can be synthesized from the same Schiff base precursors via a [2+2] cycloaddition reaction. sciensage.infoias.ac.in A common method involves reacting the Schiff base with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534) (TEA), in an inert solvent. researchgate.net The base deprotonates the Schiff base, which then undergoes cyclization with chloroacetyl chloride to form the four-membered β-lactam ring structure. sciensage.info

Table 2: Synthesis of Heterocycles from Chroman-derived Schiff Bases

| Schiff Base Reactant | Reagent | Resulting Heterocycle |

|---|---|---|

| Chroman-3-carbohydrazone | Mercaptoacetic Acid | Thiazolidinone japsonline.com |

Alcoholysis: Esterification Pathwaysderpharmachemica.com

This compound undergoes alcoholysis, an esterification reaction, when treated with an alcohol. This nucleophilic acyl substitution reaction produces the corresponding chroman-3-carboxylate ester and hydrochloric acid. orgoreview.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. chemistry.coachorgoreview.com To drive the reaction to completion, it is typically performed in the presence of a non-nucleophilic base, such as pyridine. The base serves to neutralize the HCl generated during the reaction, preventing it from participating in reversible reactions. orgoreview.com The reactivity in alcoholysis is sensitive to steric hindrance; less hindered alcohols react more rapidly than bulky ones. orgoreview.com

Hydrolysis: Regeneration of Chroman-3-carboxylic Acid

This compound readily undergoes hydrolysis in the presence of water or aqueous bases to regenerate its parent carboxylic acid, chroman-3-carboxylic acid. This reaction is a classic example of nucleophilic acyl substitution.

Mechanism:

The hydrolysis mechanism proceeds through a nucleophilic addition-elimination pathway. docbrown.info

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the π electrons of the carbonyl group move to the oxygen atom, giving it a negative charge. docbrown.info

Elimination of Chloride: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. docbrown.info

Deprotonation: A water molecule then acts as a base, abstracting a proton from the oxonium ion to yield the final product, chroman-3-carboxylic acid, and a hydronium ion. docbrown.info

This reaction is typically carried out at room temperature and is often facilitated by the presence of a mild base, such as aqueous sodium hydroxide, to neutralize the hydrochloric acid formed as a byproduct. It is crucial to perform this reaction under controlled conditions to avoid unwanted side reactions. The completion of the hydrolysis can be confirmed by the absence of the characteristic acyl chloride C=O stretching frequency (around 1800 cm⁻¹) in the infrared (IR) spectrum and the appearance of the broad -OH stretch of the carboxylic acid (2500–3300 cm⁻¹).

| Reactant | Reagent | Product | Reaction Conditions |

| This compound | Water or aqueous base | Chroman-3-carboxylic acid | Room temperature |

Reactivity with Carbon Nucleophiles (e.g., Enolates)

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for attack by various carbon nucleophiles, most notably enolates. Enolates are resonance-stabilized anions formed by the deprotonation of the α-carbon of a carbonyl compound. masterorganicchemistry.com Their reaction with acyl chlorides provides a powerful method for carbon-carbon bond formation.

Enolate Formation and Reactivity:

Enolates are generated by treating a carbonyl compound (such as a ketone, ester, or aldehyde) with a suitable base. masterorganicchemistry.com The stability of the resulting enolate is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com Once formed, the enolate acts as a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com

Reaction with this compound:

The reaction between an enolate and this compound proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of a new β-dicarbonyl compound. ucsb.edu

For instance, zinc enolates derived from 1-aryl-2-bromoalkanones have been shown to react with derivatives of 2-oxochromene-3-carboxylic acid esters to yield 4-(1-alkyl-2-aryl-2-oxoethyl)-3-aroyl-6-bromochroman-2-ones as a single stereoisomer. researchgate.net This highlights the stereochemical control that can be achieved in these reactions.

| Nucleophile | Electrophile | Product Type | Key Features |

| Enolates | This compound | β-Dicarbonyl compounds | C-C bond formation, potential for stereocontrol |

| Zinc enolates of 1-aryl-2-bromoalkanones | 2-Oxochromene-3-carboxylic acid ester derivatives | 4-(1-alkyl-2-aryl-2-oxoethyl)-3-aroyl-6-bromochroman-2-ones | High stereoselectivity researchgate.net |

Cyclization Reactions and Heterocyclic Ring Annulation

The reactivity of this compound extends to its use as a key building block in the synthesis of various heterocyclic systems through cyclization and ring annulation reactions. These reactions often involve the initial formation of an intermediate by reaction at the acyl chloride, followed by an intramolecular cyclization step.

Synthesis of Pyridazinone Derivatives

Pyridazinone derivatives are an important class of heterocyclic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antihypertensive properties. mdpi.comscispace.com this compound can serve as a precursor for the synthesis of novel pyridazinone-containing scaffolds.

While direct synthesis of pyridazinone derivatives from this compound is not extensively documented in the provided search results, the general synthetic strategies for pyridazinones often involve the condensation of a dicarbonyl compound or its equivalent with hydrazine or its derivatives. asianpubs.org For example, the synthesis of 6-substituted phenyl-2,3,4,5-tetrahydropyridazine-3-one is achieved by the condensation of a β-substituted aryl propionic acid with hydrazine hydrate. asianpubs.org

The reaction of 2-oxo-2H-chromene-3-carbonyl chloride (a related compound) with hydrazine hydrate gives the corresponding hydrazide, which can then be reacted with various aldehydes to form Schiff bases. These Schiff bases are precursors to other heterocyclic systems like thiazolidinones and azetidinones. researchgate.netuobaghdad.edu.iqsemanticscholar.org A similar strategy could potentially be employed with this compound to access pyridazinone structures.

| Starting Material | Key Reagents | Intermediate | Final Product Class |

| 2-Oxo-2H-chromene-3-carbonyl chloride | Hydrazine hydrate | 2-Oxo-2H-chromene-3-carbohydrazide | Schiff bases, Thiazolidinones, Azetidinones researchgate.netuobaghdad.edu.iqsemanticscholar.org |

| β-Aryl propionic acid | Hydrazine hydrate | - | 6-Aryl-2,3,4,5-tetrahydropyridazin-3-one asianpubs.org |

Construction of Other Polyfunctional Heterocyclic Systems

This compound and its derivatives are valuable synthons for constructing a variety of polyfunctional heterocyclic systems. The reactivity of the acyl chloride group allows for its incorporation into diverse ring structures.

For example, the reaction of chromone-3-carboxylic acid chloride with 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-ones has been used to prepare 3,3'-carbonyl-bis(chromones), which are dimeric chromones bridged by a carbonyl group. researchgate.net These compounds have shown inhibitory activity against mammalian alkaline phosphatases. researchgate.net

Furthermore, 3-acyl(aroyl)coumarins, which are structurally related to this compound, are versatile intermediates for the synthesis of various heterocycles such as isoxazoles, pyrazoles, pyrimidines, and pyridines. acgpubs.org These reactions often proceed through the reaction of the acyl group with a binucleophile, followed by cyclization.

The reaction of 2-oxo-2H-chromen-3-carbonyl chloride with hydrazine hydrate yields a hydrazide that can be further reacted with aromatic aldehydes to form Schiff bases. These intermediates can then be cyclized with reagents like mercaptoacetic acid or chloroacetyl chloride to produce thiazolidinones and azetidinones, respectively. researchgate.netuobaghdad.edu.iqsemanticscholar.org

| Starting Material Derivative | Reactant | Product | Reference |

| Chromone-3-carboxylic acid chloride | 3-(Dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-ones | 3,3'-Carbonyl-bis(chromones) | researchgate.net |

| 2-Oxo-2H-chromen-3-carbonyl chloride | Hydrazine, then aromatic aldehydes, then mercaptoacetic acid | Thiazolidinones | researchgate.netuobaghdad.edu.iqsemanticscholar.org |

| 2-Oxo-2H-chromen-3-carbonyl chloride | Hydrazine, then aromatic aldehydes, then chloroacetyl chloride | Azetidinones | researchgate.netuobaghdad.edu.iqsemanticscholar.org |

Transition Metal-Catalyzed Transformations Involving the Acyl Chloride Group

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules, and acyl chlorides are excellent substrates for many such transformations. sioc-journal.cnresearchgate.net Palladium-catalyzed cross-coupling reactions, in particular, have been extensively used to form new carbon-carbon and carbon-heteroatom bonds.

While specific examples of transition metal-catalyzed reactions of this compound were not found in the search results, related compounds have been shown to participate in such reactions. For example, palladium-catalyzed aminocarbonylation of 3-iodochromone has been studied to produce chromone-3-carboxamides and 3-substituted chroman-2,4-diones. acs.org This reaction proceeds via a highly chemoselective aminocarbonylation in the presence of secondary amines. acs.org

Furthermore, carbamoyl (B1232498) chlorides, which are analogous to acyl chlorides, participate in a diverse range of transition metal-catalyzed transformations, including radical-initiated reactions, cross-coupling, and annulation reactions. rsc.org This suggests that this compound would likely be a suitable substrate for similar palladium-catalyzed reactions, such as Sonogashira, Suzuki, and Heck couplings, allowing for the introduction of various substituents at the 3-position of the chroman ring.

| Catalyst System | Related Substrate | Reaction Type | Product |

| Palladium/Phosphine Ligand | 3-Iodochromone | Aminocarbonylation | Chromone-3-carboxamides, 3-Substituted chroman-2,4-diones acs.org |

| Transition Metals | Carbamoyl chlorides | Cross-coupling, Annulation | Amide-functionalized organic frameworks rsc.org |

Derivatization and Structure Activity Relationship Sar Studies of Chroman 3 Carbonyl Chloride Derivatives

Exploration of SAR through Structural Modifications

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. By synthesizing a series of structurally related derivatives of chroman-3-carbonyl chloride and evaluating their biological activity, researchers can identify the key molecular features required for potency and selectivity.

SAR exploration for chroman derivatives has yielded several important insights:

Importance of Benzene (B151609) Ring Substituents: As noted previously, the placement of substituents on the aromatic ring is critical. For a series of chromone (B188151) inhibitors of the ABCG2 protein, a 4-bromobenzyloxy group at position 5 was found to be a key feature for potent inhibition. nih.gov In another study on 4-chromanones, 6-OH and 7-OH derivatives showed potent antibacterial activity, while the 5-OH regioisomer was inactive, likely due to intramolecular hydrogen bonding with the C4 carbonyl. acs.org

Role of the C3-Side Chain: The nature of the group attached to the C3-carbonyl is equally important. In the same study on ABCG2 inhibitors, the presence of a methoxyindole moiety attached via an amide linkage was crucial for activity. Furthermore, methylation of the central amide nitrogen dramatically reduced the compound's affinity for the target protein, highlighting the importance of the hydrogen-bonding capability of the N-H group. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Chroman-based Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Structural Modification | Observation | Implication for SAR | Reference |

| Chromone-based ABCG2 Inhibitors | Removal of 4-bromobenzyloxy group at C5 | Loss of inhibitory activity | This substituent is critical for binding/inhibition. | nih.gov |

| Chromone-based ABCG2 Inhibitors | Methylation of the amide linker nitrogen | Strong decrease in affinity and inhibitory activity | The amide N-H group is likely a key hydrogen bond donor. | nih.gov |

| 4-Chromanone Antibacterials | Hydroxyl group at C5 vs. C6 or C7 | 5-OH derivative is inactive; 6-OH and 7-OH are active. | Intramolecular H-bonding at C5 is detrimental; H-bonding potential at C6/C7 is beneficial. | acs.org |

| Chroman-based Anticancer Agents | Replacement of fluorophenyl with a bridged ring system | Significant loss of potency | The size and rigidity of the substituent are critical; a larger, more rigid ring is not tolerated. | nih.gov |

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a powerful platform for rapidly generating large numbers of compounds (a "library") for high-throughput screening, accelerating the drug discovery process. nih.gov The reliable and versatile reactivity of this compound makes it an ideal building block for the synthesis of focused chemical libraries.

The primary combinatorial strategies involving this scaffold include:

Parallel Synthesis: This is the most direct approach. A stock solution of this compound is dispensed into an array of reaction vessels (e.g., a 96-well plate). A different nucleophile (e.g., from a pre-selected library of amines or alcohols) is then added to each well. muni.cz This allows for the simultaneous synthesis of dozens or hundreds of unique amides or esters, with each compound located at a known position in the array.

Solid-Phase Organic Synthesis (SPOS): In this technique, the chroman scaffold or the nucleophile could be attached to a solid support, such as a resin bead. For example, a library of amines could be pre-loaded onto a resin. The this compound is then added, and after the reaction, excess reagents and byproducts are simply washed away. The final products are then cleaved from the resin for screening. This method simplifies purification significantly. imperial.ac.uk

Diversity-Oriented Synthesis: This approach aims to create libraries of structurally complex and diverse molecules, often including multiple stereocenters or ring systems. Starting with a functionalized chroman derivative, a series of reactions can be applied to build up molecular complexity in a combinatorial fashion.

These library synthesis approaches enable the efficient exploration of the SAR around the chroman core, allowing for the rapid identification of "hit" compounds with desired biological activity from a large pool of candidates. acs.orgscielo.br

Advanced Characterization Techniques and Computational Investigations

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the elucidation of molecular structures. For chroman-3-carbonyl chloride, a combination of Nuclear Magnetic Resonance (NMR), vibrational and mass spectrometries, alongside electronic and X-ray crystallographic studies, offers a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the dihydropyran ring. The chemical shifts and coupling patterns of these protons are indicative of their specific locations and neighboring protons. libretexts.org For instance, the protons on the chroman ring system will exhibit characteristic shifts and multiplicities based on their proximity to the oxygen atom and the carbonyl chloride group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. uobasrah.edu.iq The carbonyl carbon of the acyl chloride group is typically observed at a downfield chemical shift due to the strong deshielding effect of the electronegative oxygen and chlorine atoms. The aromatic and aliphatic carbons will also have characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. researchgate.netscribd.com COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the molecule. researchgate.net HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds apart, which is instrumental in confirming the placement of the carbonyl chloride group at the 3-position of the chroman ring. scribd.com

A representative table of expected NMR data is provided below.

| ¹H NMR | ¹³C NMR |

| Aromatic Protons (4H) | Carbonyl Carbon |

| Methylene Protons (CH₂) | Aromatic Carbons (6C) |

| Methine Proton (CH) | Methylene Carbon (CH₂) |

| Methine Carbon (CH) |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about its functional groups. nist.gov

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group. This band typically appears at a high frequency, often above 1750 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. Other characteristic bands include C-O stretching vibrations of the ether linkage in the chroman ring and C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule. uobasrah.edu.iq

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. mpg.de While the C=O stretch is also observable in the Raman spectrum, non-polar bonds, such as the C-C bonds of the aromatic ring, often produce strong Raman signals. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes. libretexts.org

A table summarizing the key vibrational frequencies is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Acyl Chloride) | > 1750 |

| C-O Stretch (Ether) | 1200 - 1300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Mass Spectrometry (High-Resolution Mass Spectrometry, GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. uobasrah.edu.iq

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. gcms.cz This is crucial for confirming the presence of chlorine, as its isotopic pattern (³⁵Cl and ³⁷Cl) will be clearly resolved.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for assessing the purity of this compound and identifying any potential impurities or byproducts from its synthesis. osti.govojp.gov The fragmentation pattern observed in the mass spectrum can also provide structural information, although the molecular ion may be weak or absent for reactive compounds like acyl chlorides.

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. libretexts.org The chroman moiety in this compound contains a benzene ring, which will give rise to characteristic absorption bands in the UV region, typically around 200-280 nm, corresponding to π→π* transitions. The position and intensity of these bands can be influenced by the substituents on the chroman ring system. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique can determine bond lengths, bond angles, and torsional angles with high precision, offering an unambiguous confirmation of the molecular structure of this compound, provided a suitable single crystal can be obtained. mdpi.comresearchgate.net

Quantum Chemical and Molecular Modeling Studies

Computational methods, such as quantum chemical calculations and molecular modeling, serve as powerful tools to complement experimental data and provide deeper insights into the properties of this compound. springer.comnsps.org.ng

Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method to predict various molecular properties. rsc.org For this compound, DFT calculations can be employed to:

Optimize the molecular geometry, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Calculate vibrational frequencies, which can aid in the assignment of experimental FTIR and Raman spectra. nih.gov

Predict NMR chemical shifts, assisting in the interpretation of experimental NMR spectra.

Simulate the UV-Visible spectrum by calculating electronic transition energies.

Investigate the electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). researchgate.net

Molecular Modeling: Molecular dynamics simulations can be used to explore the conformational landscape of the chroman ring and the rotational barrier of the carbonyl chloride group. These studies can provide insights into the dynamic behavior of the molecule in different environments.

The synergy between these advanced characterization techniques and computational investigations provides a robust and comprehensive understanding of the chemical and physical properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comscispace.com It is used to predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding a compound's stability and reactivity. mdpi.comresearchgate.net For chroman-based structures, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been employed to optimize molecular geometries and analyze electronic characteristics. mdpi.comresearchgate.net

In studies of related coumarin (B35378) derivatives, DFT has been successfully used to confirm structures established by X-ray diffraction and to interpret spectroscopic data. mdpi.comresearchgate.net For instance, investigations on N-(2-oxo-2H-chromene-3-carbonyl)cytisine used DFT to analyze the electronic band structure and the contributions of individual atoms to the density of states. mdpi.comresearchgate.net Such analyses are vital for predicting how the electronic properties of the chroman ring system in this compound might influence its reactivity. DFT calculations also provide the foundation for many of the more specific analyses discussed below, including FMO, NBO, and MEP.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. For semi-flexible molecules like those containing a chroman ring, computational methods can generate potential conformers and identify the most stable structures. whiterose.ac.uk

Molecular Dynamics (MD) simulations extend this by modeling the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. nih.govmdpi.com MD simulations can reveal how the molecule's conformation changes in response to its environment, such as in a solvent or upon approaching a reaction partner. nih.govmdpi.com For example, MD simulations on complex biological systems have been used to study how ligand binding induces conformational changes in protein binding sites. nih.gov In the context of this compound, MD could be used to understand the flexibility of the dihydropyran ring and how its conformation influences the accessibility and reactivity of the carbonyl chloride group.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting chemical reactivity. libretexts.orgwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgscience.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.neticm.edu.pl

For chromen and coumarin derivatives, FMO analysis is used to understand their electronic transitions and reactivity. researchgate.netresearchgate.net In one study on a chromen-4-one derivative complexed with Niobium(V), the HOMO-LUMO gap was calculated to be 3.62 eV for the ligand and 2.97 eV for the metal complex, indicating an increase in reactivity upon complexation. icm.edu.pl For this compound, the LUMO is expected to be localized on the highly electrophilic carbonyl chloride group, making it the primary site for nucleophilic attack. The energy of this LUMO and the HOMO-LUMO gap would be critical parameters for predicting its reaction rates with various nucleophiles.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Chromen Derivative

| Parameter | Value (eV) | Significance |

| HOMO Energy | -6.25 | Indicates electron-donating ability. |

| LUMO Energy | -2.63 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.62 | Correlates with chemical reactivity and stability. icm.edu.pl |

Note: Data is for 6-Chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one, a related compound, to illustrate the application of FMO theory. icm.edu.pl

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping out the entire energy landscape of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, researchers can elucidate detailed reaction mechanisms. nih.govacs.org DFT methods are frequently used to locate and characterize the geometry and energy of transition states—the highest energy point along the reaction coordinate. acs.org

For example, a theoretical study on the thionation of carbonyl compounds with Lawesson's reagent used DFT to map a two-step mechanism involving a cycloaddition and a subsequent cycloreversion. acs.org This type of analysis could be applied to the reactions of this compound, such as its hydrolysis or its reaction with amines to form amides. Computational modeling could identify the precise structure of the transition state, calculate the activation energy barrier, and explain the regioselectivity and stereoselectivity of the reaction. This would be particularly valuable in understanding why certain products are favored over others.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. nih.govuni-muenchen.de NBO analysis is used to investigate charge distribution, hybridization, and stabilizing interactions within a molecule, such as hyperconjugation. researchgate.netnih.gov

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ* (C-C) | ~2-5 | Lone pair donation to adjacent antibonding orbital (Hyperconjugation) |

| σ (C-H) | σ* (C-C) | ~1-3 | Sigma bond donation (Hyperconjugation) |

| σ (C-C) | π* (C=O) | Variable | Interaction with the carbonyl π-system |

Note: This table provides a conceptual illustration of typical stabilization energies (E(2)) that could be calculated for a molecule like this compound. Actual values would require a specific calculation.

Molecular Electrostatic Potential (MEP) and Charge Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. icm.edu.plnih.gov It plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. icm.edu.plresearchgate.net

MEP analysis is a powerful tool for predicting non-covalent interactions and the sites of chemical reactions. icm.edu.plnih.gov In studies of coumarin derivatives, MEP maps have been used to identify the most active sites for electrophilic and nucleophilic interactions. For this compound, an MEP map would clearly visualize the highly electron-deficient (blue) region around the carbonyl carbon, confirming it as the primary site for nucleophilic attack. It would also show the electron-rich regions (red) associated with the oxygen atoms of the ether and carbonyl groups, which are potential sites for protonation or coordination to Lewis acids. This visual representation provides an intuitive understanding of the molecule's inherent reactivity. walisongo.ac.id

Research Applications of Chroman 3 Carbonyl Chloride Derived Compounds

Role as Synthetic Intermediates in Medicinal Chemistry

Chroman-3-carbonyl chloride is a highly reactive and versatile chemical intermediate. Its structure, featuring a chroman core with a reactive carbonyl chloride group at the 3-position, makes it a valuable building block in organic synthesis. The electrophilic nature of the acyl chloride facilitates nucleophilic substitution reactions, allowing for the straightforward introduction of a wide array of functional groups. This property is extensively exploited in medicinal chemistry to generate libraries of chroman analogues for the investigation of their therapeutic potential. By reacting this compound with various nucleophiles such as amines, alcohols, or thiols, chemists can synthesize corresponding amides, esters, and thioesters, systematically modifying the molecule to explore structure-activity relationships and optimize biological effects.

The chroman scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous natural and synthetic compounds with a wide spectrum of biological effects. nih.govontosight.ai Derivatives synthesized from chroman intermediates exhibit activities ranging from anticancer and anti-inflammatory to antimicrobial and antioxidant, making them a focal point of extensive research. ontosight.ainih.govrsc.orgsemanticscholar.orgontosight.ai

Chroman derivatives have emerged as a promising class of compounds in oncology research, with several analogues demonstrating significant anticancer and antiproliferative activities. nih.govnih.gov Research has focused on their ability to inhibit the growth of various human cancer cell lines, particularly breast cancer.

A series of chroman derivatives incorporating Schiff base and isatin (B1672199) moieties were synthesized and evaluated for their inhibitory effects on the human breast cancer cell line MCF-7. nih.gov The bioassay revealed that several of these compounds exerted notable growth inhibition. nih.govnih.gov Specifically, compound 6i was identified as a particularly promising agent. nih.gov Similarly, in a study of chroman carboxamide analogs, compounds 5k and 5l also showed high potency against the MCF-7 cell line. researchgate.net Another study highlighted that novel spiro[chroman-2,4′-piperidin]-4-one derivatives could induce apoptosis and cause cell cycle arrest in MCF-7 cells, suggesting their potential as cytotoxic candidates for further development. japsonline.com The antitumor activity of a coumarin (B35378)/dopamine derivative was also noted against MCF-7 cells, with molecular docking studies suggesting interaction with cyclin-dependent kinases (CDKs). bohrium.com

Table 1: Anticancer Activity of Selected Chroman Derivatives against MCF-7 Cell Line An interactive data table showing the growth inhibition (GI₅₀) values of specific chroman compounds against the human breast cancer cell line MCF-7.

| Compound | GI₅₀ (µM) | Reference |

|---|---|---|

| 6i | 34.7 | nih.govnih.gov |

| 5k | 40.9 | researchgate.net |

| 5l | 41.1 | researchgate.net |

| Adriamycin (Reference) | Not specified | nih.gov |

The anti-inflammatory potential of chroman-based compounds is a significant area of investigation. These derivatives have been shown to modulate key inflammatory pathways and mediators. rsc.orgnih.govnih.gov

One line of research focused on the synthesis of novel chroman derivatives, including acyclic amidochromans and chromanyl esters, and screened them for their ability to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) in human endothelial cells. rsc.orgaau.dk In this series, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (compound 14) was identified as the most potent inhibitor. rsc.orgaau.dk

Another study designed and synthesized a series of 4-ferrocenylchroman-2-one derivatives to discover agents for treating arthritis. nih.gov These compounds were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. nih.gov Among them, 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (compound 3h) proved to be the most potent, significantly inhibiting the production of NO, as well as other pro-inflammatory cytokines like interleukin-6 (IL-6) and TNF-α. nih.gov Further investigation revealed that its mechanism involved the inhibition of the NF-κB and MAPKs signaling pathways. nih.gov Additionally, a library of chroman-4-one based 1,2,3-triazole analogues demonstrated potent anti-inflammatory activities, with compounds 8a , 8i , and 8k showing high percentages of inhibition. nih.gov

Table 2: Anti-inflammatory Activity of Selected Chroman Derivatives An interactive data table summarizing the anti-inflammatory findings for various chroman analogues.

| Compound/Derivative Class | Assay / Target | Key Finding | Reference |

|---|---|---|---|

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (Compound 14) | Inhibition of TNF-α-induced ICAM-1 expression | Most potent compound in its series. | rsc.orgaau.dkresearchgate.net |

| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (Compound 3h) | Inhibition of LPS-induced NO, IL-6, and TNF-α production | Most potent in its series; inhibits NF-κB and MAPKs pathways. | nih.gov |

| Chroman-4-one 1,2,3-triazole analogues (8a, 8i, 8k) | In vitro anti-inflammatory screening | Exhibited potent activity with high inhibition percentages. | nih.gov |

The chroman framework is integral to the development of novel agents against a wide range of pathogens, including bacteria, fungi, and parasites. nih.govsemanticscholar.orgscite.ai

Antimicrobial Activity: A study evaluating chroman carboxamide derivatives found that many compounds displayed good to excellent antimicrobial activity. semanticscholar.orgresearchgate.net The minimum inhibitory concentration (MIC) values ranged from 25-100 μg/ml against gram-positive bacteria and 12.5-100 μg/ml against gram-negative bacteria, indicating high potency against the latter. semanticscholar.orgresearchgate.net In the same study, compounds 4a and 4b showed notable antifungal activity with an MIC of 25 μg/ml, comparable to the standard drug fluconazole. semanticscholar.orgresearchgate.net Another investigation into spiropyrrolidines tethered with chroman-4-one scaffolds found that compounds 4a–d had high activity (MIC = 32 µg/mL) against the bacteria B. subtilis and S. epidermis. mdpi.com Similarly, newly synthesized 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones were tested, with several compounds showing good antibacterial activity compared to ciprofloxacin (B1669076) and good antifungal activity against Aspergillus species compared to fluconazole. semanticscholar.org

Antiparasitic Activity: Chroman-4-one derivatives have been identified as promising antiparasitic agents, particularly for their activity against trypanosomatid parasites, the causative agents of diseases like African Trypanosomiasis (sleeping sickness) and Leishmaniasis. scite.ainih.govnih.gov These compounds often exert their effect by inhibiting pteridine (B1203161) reductase 1 (PTR1), an essential enzyme for these parasites. scite.ainih.gov In one study, three chroman-4-one analogues were synthesized and evaluated against Trypanosoma brucei and Leishmania infantum. nih.govnih.gov Compound 1 showed activity against both the parasites and their PTR1 enzymes, with a good selectivity index. nih.govnih.gov A novel diterpene-substituted chromanyl benzoquinone, named bokkosin , isolated from Calliandra portoricensis, also demonstrated promising activity against T. b. brucei with an EC₅₀ value of 0.69 μg/mL. frontiersin.org

Table 3: Antimicrobial and Antiparasitic Activity of Selected Chroman Derivatives An interactive data table detailing the minimum inhibitory concentrations (MIC) and other activity metrics of chroman compounds against various pathogens.

| Compound/Class | Organism(s) | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Chroman carboxamides | Gram-negative bacteria | MIC | 12.5-100 µg/mL | semanticscholar.org |

| Chroman carboxamides (4a, 4b) | Fungi | MIC | 25 µg/mL | semanticscholar.orgresearchgate.net |

| Spiro-chromanones (4a-d) | B. subtilis, S. epidermis | MIC | 32 µg/mL | mdpi.com |

| Chroman-4-one analogue (Cmpd 1) | Trypanosoma brucei PTR1 | IC₅₀ | 31 µM | nih.gov |

| Bokkosin | Trypanosoma brucei brucei | EC₅₀ | 0.69 µg/mL | frontiersin.org |

Chroman derivatives have been extensively studied as inhibitors of various enzymes implicated in disease. A key target in antiparasitic drug design is Pteridine Reductase 1 (PTR1), an enzyme vital for the survival of trypanosomatid parasites but not for humans, making it an attractive therapeutic target. scite.ai

Flavonoids, including the chroman-4-one scaffold, have been identified as PTR1 inhibitors. nih.govnih.gov A study focused on chroman-4-one analogues of previously reported chromen-4-one derivatives to evaluate their inhibitory activity against PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). nih.gov The results showed that these compounds could effectively inhibit the enzymes. Compound 1 was the most potent derivative against TbPTR1, while compounds 2 and 3 were most active against LmPTR1. nih.gov Crystallographic studies of the enzyme-inhibitor complexes provided a structural basis for the observed activity and offered a path for future structure-based drug design to optimize these inhibitors. nih.govnih.govrcsb.org Beyond PTR1, other chroman derivatives have been evaluated as inhibitors of SIRT2, an enzyme linked to neurodegenerative disorders, with some analogues showing inhibitory concentrations in the low micromolar range. acs.org

Table 4: Inhibition of Pteridine Reductase 1 (PTR1) by Chroman-4-one Analogues An interactive data table showing the half-maximal inhibitory concentration (IC₅₀) of chroman-4-one compounds against parasitic PTR1 enzymes.

| Compound | Enzyme Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 1 | T. brucei PTR1 (TbPTR1) | 31 | nih.gov |

| Compound 2 | L. major PTR1 (LmPTR1) | 35 | nih.gov |

| Compound 3 | L. major PTR1 (LmPTR1) | 36 | nih.gov |

Many chroman derivatives are recognized for their significant antioxidant properties, which are beneficial in combating conditions associated with oxidative stress. ontosight.airesearchgate.net The chroman ring is a core feature of Vitamin E (tocopherols), one of nature's most important lipid-soluble antioxidants.

Research into synthetic chroman carboxamide analogs demonstrated that a majority of the tested compounds were more active than the standard antioxidant Trolox. researchgate.net The antioxidant capacity was measured using 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and hydrogen peroxide radical scavenging methods. researchgate.net Compound 5e was the most effective in the DPPH assay, showing 93.7% inhibition, while compound 5d was the most potent hydrogen peroxide scavenger with 83.2% inhibition. researchgate.net Another study on chroman-4-one based 1,2,3-triazole analogues also identified several compounds (8a, 8i, 8k ) with potent antioxidant activity. nih.gov Furthermore, a study on chroman/catechol hybrids found that 5-substituted chroman analogues, such as caffeic acid amides 12 and 16 , were highly potent in protecting cells from H₂O₂-induced damage. acs.orgnih.gov These findings underscore the potential of chroman-based structures to be developed as effective agents against oxidative stress-related pathologies. nih.govtandfonline.com

Table 5: Antioxidant Activity of Selected Chroman Derivatives An interactive data table summarizing the antioxidant performance of various chroman compounds.

| Compound/Class | Assay | Result | Reference |

|---|---|---|---|

| Chroman carboxamide (5e) | DPPH radical scavenging | 93.7% inhibition | researchgate.net |

| Chroman carboxamide (5d) | Hydrogen peroxide scavenging | 83.2% inhibition | researchgate.net |

| Chroman-4-one triazoles (8a, 8i, 8k) | In vitro antioxidant screening | Potent activity | nih.gov |

| Caffeic acid amides (12, 16) | Protection against H₂O₂-induced cell damage | Highly potent | acs.orgnih.gov |

Structure-Based Drug Design Initiatives utilizing Chroman Scaffolds

The chroman scaffold is widely recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. nih.govacs.orgijrpc.com This has led to its extensive use in structure-based drug design, where researchers rationally develop new therapeutic agents based on the three-dimensional structure of a specific biological target. The chroman ring's inherent three-dimensional nature allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with complex protein binding sites. tandfonline.com

Recent drug discovery initiatives have leveraged this scaffold to develop potent and selective inhibitors for a range of therapeutic targets. For instance, a series of chroman derivatives has been developed as potent and selective inhibitors of the voltage-gated sodium channel NaV1.8, a promising target for pain management. nih.gov By employing a strategy of conformational restriction, researchers synthesized compounds with significantly improved pharmacokinetic properties. nih.gov In the realm of immuno-oncology, a novel class of chroman-like small molecules was designed to function as PD-1/PD-L1 antagonists, which are crucial for cancer immunotherapy. acs.org

The chroman framework is also a cornerstone in the development of novel anticancer agents. nih.govfrontiersin.org Researchers have designed and synthesized chromene-based compounds that exhibit significant antiproliferative and tubulin polymerization inhibitory activities. mdpi.com Furthermore, chromane-based structures are being explored as valuable therapeutic candidates for neurodegenerative disorders. core.ac.uk

Table 1: Examples of Drug Design Initiatives Using Chroman Scaffolds

| Target Class | Specific Target | Therapeutic Area | Key Findings | Reference(s) |

| Ion Channel | NaV1.8 | Analgesia (Pain) | Chroman derivatives show high potency and selectivity with improved pharmacokinetic profiles. | nih.gov |

| Immune Checkpoint | PD-1/PD-L1 | Oncology | Chroman-like molecules act as effective inhibitors of the PD-1/PD-L1 interaction. | acs.org |

| Cytoskeletal Protein | Tubulin | Oncology | Chromene derivatives inhibit tubulin polymerization, a key process in cell division. | mdpi.com |

| Various | Multiple Cancer Targets | Oncology | The chromone (B188151) scaffold is a privileged structure for designing selective anticancer agents. | nih.govfrontiersin.org |

| Neurological Targets | Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Chromanone scaffolds show inhibitory activity against AChE. | core.ac.uk |

Contributions to Methodological Organic Chemistry

This compound is a valuable reagent in methodological organic chemistry, primarily serving as an electrophilic building block for the synthesis of more complex molecules. The reactivity of its acyl chloride group allows for straightforward nucleophilic acyl substitution reactions with a wide array of nucleophiles, including amines, alcohols, and thiols, to yield the corresponding amides, esters, and thioesters. This versatility makes it a key intermediate for creating libraries of chroman derivatives for screening in drug discovery and other applications.

The synthesis of diverse heterocyclic systems often relies on precursors derived from this compound. For example, it can be a starting point for synthesizing various substituted chromenes, which are themselves important heterocyclic compounds with a range of biological activities. Methodologies have been developed for the palladium-catalyzed intramolecular allylation of aldehydes to form chromane (B1220400) derivatives, showcasing advanced synthetic strategies that utilize chroman precursors. researchgate.net Furthermore, research has explored the reactions of chromone-3-carbonyl chloride with reagents like phosphorus hydrazides to construct novel molecular frameworks. bohrium.com These synthetic advancements expand the toolbox available to organic chemists for building complex, polycyclic structures based on the chroman core. researchgate.netacs.org

Advanced Chemical Biology Probes and Tools

The inherent structural and photophysical properties of the chroman ring system and its derivatives, such as coumarins (chromen-2-ones), make them excellent scaffolds for the development of advanced chemical biology probes. ijrpc.com These tools are essential for studying biological processes within living cells and organisms with high spatial and temporal resolution.

Specifically, coumarin derivatives have been successfully synthesized and employed as fluorescent probes for imaging cell membranes and studying their dynamics. nih.govresearchgate.net These probes can be designed with specific linkers, often by derivatizing a precursor like a carbonyl chloride, to allow for conjugation to other molecules or to control their localization within the cell. nih.govresearchgate.net The fluorescence of these compounds allows for direct visualization of cellular structures and processes using techniques like epifluorescence microscopy. nih.govresearchgate.net Molecular dynamics simulations are often used in conjunction with experimental work to understand how these probes orient themselves and interact within the lipid bilayer of the cell membrane. nih.gov The development of such probes is crucial for advancing our understanding of cell biology, particularly in areas like neurobiology, where they have been used to image neuroblastoma cells. nih.govresearchgate.net

Conclusion and Future Research Directions

Summary of Current Contributions to Chroman-3-carbonyl Chloride Chemistry

This compound has been established as a pivotal heterocyclic acyl chloride derivative in synthetic chemistry. Its significance stems from the chroman core, a privileged structure in pharmacologically active compounds, combined with the highly reactive carbonyl chloride group at the 3-position. ijrpc.com The primary contribution of this compound is its role as a versatile intermediate for the synthesis of a wide array of 3-substituted chroman derivatives.

The reactivity of the acyl chloride function allows for straightforward nucleophilic acyl substitution reactions. libretexts.org This has been extensively utilized to create libraries of derivatives by reacting this compound with various nucleophiles. Key transformations include:

Amide formation: Reaction with primary and secondary amines to yield corresponding chroman-3-carboxamides. libretexts.org

Ester formation: Reaction with alcohols to produce chroman-3-carboxylates. libretexts.org

Thioester formation: Reaction with thiols to generate chroman-3-carbothioates.

Hydrolysis: Conversion to chroman-3-carboxylic acid in the presence of water.

These reactions have enabled the exploration of chroman-based compounds as potent biological agents. Research has shown that derivatives synthesized from this precursor exhibit a broad spectrum of activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. researchgate.net For instance, novel chroman-based compounds have been developed as inhibitors of SIRT2, a target in cancer therapy. The compound is typically synthesized by treating chroman-3-carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. rsc.org This foundational chemistry has provided the basis for much of the advanced research into chroman-based molecules.

Table 1: Key Reactions of this compound

| Reaction Type | Nucleophile | Product Class |

| Aminolysis | Amines (R₂NH) | Chroman-3-carboxamides |

| Alcoholysis | Alcohols (ROH) | Chroman-3-carboxylates |

| Hydrolysis | Water (H₂O) | Chroman-3-carboxylic acid |

| Thiolysis | Thiols (RSH) | Chroman-3-carbothioates |

Challenges and Opportunities in Targeted Synthesis

While the synthesis of this compound itself is relatively standard, significant challenges and corresponding opportunities arise in the targeted synthesis of its derivatives, particularly concerning stereochemistry. The chroman scaffold possesses a stereocenter at the C3 position (and potentially others), meaning that its derivatives can exist as different enantiomers or diastereomers. As biological activity is often highly dependent on the specific stereoisomer, controlling the three-dimensional arrangement of atoms is critical.

Challenges:

Diastereoselectivity: In the synthesis of complex chroman derivatives, achieving high diastereoselectivity is a persistent challenge. For example, the hydrogenation of a chromene precursor to a chroman can result in a mixture of diastereomers, necessitating difficult separation processes. rsc.org

Enantioselectivity: Developing enantioselective methods to produce a single, desired enantiomer of a chroman derivative is a major hurdle. This is crucial for creating effective and specific therapeutic agents. nih.gov